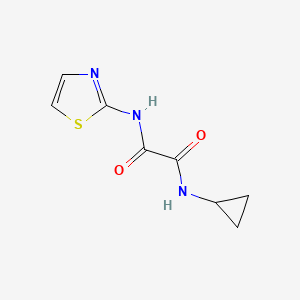

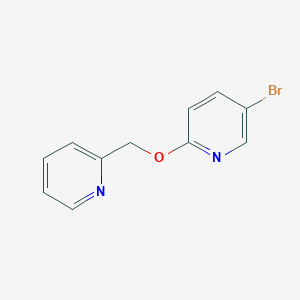

N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-N’-(1,3-thiazol-2-yl)oxamide is a chemical compound . It is related to the thiazole group of compounds, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives, such as N-cyclopropyl-N’-(1,3-thiazol-2-yl)oxamide, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Heterocyclic Compound Synthesis

- The synthesis of heterocyclic compounds using derivatives of N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide has been explored. For instance, Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used as 2-enamides in cyclocondensation reactions, leading to new heterocyclic assemblies (Obydennov et al., 2017).

Anticancer Agent Synthesis

- The synthesis of anticancer agents is another significant application. For example, the synthesis of oxazaphosphorines, which include important therapeutic agents like cyclophosphamide, ifosfamide, and trofosfamide, involves similar chemical structures. These agents are known for their substantial antitumor and immuno-modulating activity (Zhang et al., 2005).

Development of Antiallergy Agents

- N-(4-substituted-thiazolyl)oxamic acid derivatives, similar to N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide, have been synthesized and tested for antiallergy activity. These compounds have shown significant potency in inhibiting allergic reactions in preclinical models (Hargrave et al., 1983).

Synthesis of Cysteine Derivatives

- Research by Nötzel et al. (2001) highlights the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates, cysteine derivatives that possess a cyclopropyl or substituted cyclopropyl group, which is relevant to the structural features of N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide (Nötzel et al., 2001).

Medicinal Chemistry Strategies

- In medicinal chemistry, strategies to avoid rapid metabolism by aldehyde oxidase (AO) in drug molecules with structures similar to N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide have been explored. This is crucial for enhancing the efficacy and stability of therapeutic agents (Linton et al., 2011).

Photophysical Property Studies

- The synthesis of 2-azaindolizines and their photophysical properties have been investigated using methods that involve the structural motifs present in N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide. These studies are significant in the development of fluorescent compounds (Shibahara et al., 2006).

Antibacterial Agent Synthesis

- The design and synthesis of novel antibacterial agents using compounds structurally related to N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide have been a focus of research. These studies involve the synthesis of benzothiazole derivatives with significant antibacterial activity (Palkar et al., 2017).

Drug Resistance Reversal

- The total synthesis of dendroamide A, a cyclic peptide containing oxazole and thiazole motifs, has been achieved. Dendroamide A is known for its ability to reverse drug resistance in tumor cells, showcasing the therapeutic potential of compounds with similar structural features (Xia & Smith, 2001).

作用機序

Target of Action

The primary target of the compound N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known to interact with methionine aminopeptidase, potentially influencing the enzyme’s activity

特性

IUPAC Name |

N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c12-6(10-5-1-2-5)7(13)11-8-9-3-4-14-8/h3-5H,1-2H2,(H,10,12)(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLAEHOZXFYJQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2614606.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)

![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)

![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)

![N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614613.png)

![1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2614614.png)

![2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2614618.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-methylbenzamide](/img/structure/B2614625.png)